Methyl 3-oxoheptanoate
Overview
Description
Methyl 3-oxoheptanoate is a chemical compound that serves as an intermediate in various synthetic processes. It is particularly significant in the synthesis of cyclic ketones, functionalized cyclohexenones, and derivatives of propanoic acid, among other compounds. The compound's utility in organic synthesis stems from its reactivity, which allows for the construction of complex molecular architectures.
Synthesis Analysis
The synthesis of methyl 3-oxoheptanoate and its derivatives has been explored through various routes. For instance, the preparation of cyclic ketones from methyl 3-oxo-8-phenoxy-6-octenoate using palladium-catalyzed cyclization reactions has been demonstrated, leading to compounds like 2-carbomethoxy-3-vinylcyclopentanone and 2-carbomethoxy-4-cycloheptenone . Additionally, Michael-Wittig reactions involving methyl 3-oxo-4-(triphenylarsoranylidene)butanoate have yielded highly functionalized 2-cyclohexenonedicarboxylates . Furthermore, the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives from methyl 3-(penylsulfinyl)propanoate has been investigated, highlighting various strategies for the imination of the key sulfoxide .
Molecular Structure Analysis
The molecular structure of methyl 3-oxoheptanoate is characterized by the presence of a ketone functional group, which is a common feature in the molecules synthesized from it. The ketone group plays a crucial role in the reactivity of the molecule, facilitating various chemical transformations. The molecular structure analysis is essential for understanding the reactivity patterns and the formation of products in different synthetic routes.
Chemical Reactions Analysis
Methyl 3-oxoheptanoate undergoes a variety of chemical reactions, which are pivotal in the synthesis of diverse organic compounds. The palladium-catalyzed cyclization reactions are a prime example, where the compound is transformed into cyclic ketones with potential applications in fragrance synthesis . The Michael-Wittig reactions showcase the compound's ability to form cyclohexenone derivatives, which are valuable in medicinal chemistry . The compound's versatility is further evidenced by its role in the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives, which exhibit interesting conformational properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3-oxoheptanoate are crucial for its handling and use in synthetic applications. While the specific properties of methyl 3-oxoheptanoate are not detailed in the provided papers, the general properties of ketones, such as boiling points, solubility, and reactivity, can be inferred. These properties are important for the optimization of reaction conditions and the purification of the synthesized compounds. For example, the conversion of cycloheptanone to methyl 7-oxoheptanoate has been monitored by gas chromatography, indicating the importance of analytical techniques in assessing the purity and yield of the reactions .
Scientific Research Applications
Synthesis and Characterization
Methyl 3-oxoheptanoate plays a significant role as an intermediate in various chemical syntheses. For instance, Wakharkar et al. (1994) described its efficient preparation from cycloheptanone, which is crucial for synthesizing prostaglandins using three-component coupling methodology (Wakharkar et al., 1994). Additionally, Chattopadhyay et al. (1979) discussed the synthesis of similar compounds, highlighting the utility of methyl 3-oxoheptanoate and its derivatives in chemical synthesis (Chattopadhyay et al., 1979).
Catalytic Applications
The compound has been used in catalysis, as demonstrated by Tsuji et al. (1980), where methyl 3-oxo-8-phenoxy-6-octenoate, a related compound, was cyclized using a palladium catalyst (Tsuji et al., 1980). This illustrates the potential of methyl 3-oxoheptanoate derivatives in complex organic reactions.
Organic Chemistry and Material Science
In the field of organic chemistry and material science, the use of methyl 3-oxoheptanoate and its derivatives has been explored in various contexts. For example, Kool et al. (2014) investigated bacteriohopanepolyols in methanotrophs, which indirectly relates to the use of similar organic compounds in studying biological systems (Kool et al., 2014). Such studies contribute to our understanding of organic compound applications in biological and environmental contexts.
Atmospheric Chemistry
In atmospheric chemistry, Tapia et al. (2010) conducted a kinetic and product study of 3-methylfuran, a compound structurally related to methyl 3-oxoheptanoate, revealing insights into the atmospheric degradation processes of similar organic compounds (Tapia et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 3-oxoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-4-5-7(9)6-8(10)11-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTKGERSDUGZPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338056 | |
Record name | Methyl 3-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxoheptanoate | |
CAS RN |
39815-78-6 | |
Record name | Heptanoic acid, 3-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39815-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptanoic acid, 3-oxo-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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